6-(2-Methoxyphenyl)pyridazin-3-ol
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Overview
Description
Synthesis Analysis
The synthesis of pyridazinone derivatives has been reported in the literature . An effective method has been developed for the preparation of novel pyridazine derivatives from easily accessible starting materials . The compounds were synthesized by the reaction of various substituted/nonsubstituted benzaldehydes with 6-[4-(3,4-dichlorophenyl)piperazine-1-yl]-3(2H)-pyridazinone-2-yl acetohydrazide .Molecular Structure Analysis
The molecular structure of 6-(2-methoxyphenyl)pyridazin-3(2H)-one can be represented by the InChI code: 1S/C11H9FN2O2/c1-16-10-6-7(12)2-3-8(10)9-4-5-11(15)14-13-9/h2-6H,1H3,(H,14,15) .Chemical Reactions Analysis
While specific chemical reactions involving 6-(2-methoxyphenyl)pyridazin-3(2H)-one are not found in the search results, pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Physical and Chemical Properties Analysis
The molecular weight of a similar compound, 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one, is 220.2 . The storage temperature is 28°C .Scientific Research Applications
Polymer Feedstock Synthesis
One significant application of a pyridazine-based compound related to 6-(2-methoxyphenyl)pyridazin-3(2H)-one is its use as a polymer feedstock. Qi et al. (2019) demonstrated that a compound similar to 6-(2-methoxyphenyl)pyridazin-3(2H)-one, named GSPZ, can be synthesized from biomass and used to prepare high-performance polymers. These polymers exhibited superior properties like high glass transition temperature and intrinsic flame retardancy, suggesting the potential of such compounds in developing advanced materials (Qi et al., 2019).
Synthesis of Bioactive Compounds
6-(2-methoxyphenyl)pyridazin-3(2H)-one derivatives have been explored for their potential in synthesizing bioactive compounds. For example, a study by Sharma and Bansal (2016) synthesized various derivatives for potential anti-inflammatory and analgesic applications. These compounds were also evaluated for COX-2 enzyme selectivity, suggesting their utility in therapeutic contexts (Sharma & Bansal, 2016).
Novel Dehydrogenation Reactions
Nakao et al. (1991) investigated a novel dehydrogenation reaction involving a compound structurally related to 6-(2-methoxyphenyl)pyridazin-3(2H)-one. This research contributes to our understanding of chemical reactions involving pyridazinone derivatives and their potential applications in synthetic chemistry (Nakao et al., 1991).
Potential in Juvenile Hormone Mimics
A study by Miyake and Oguia (1992) explored pyridazinone derivatives, including those related to 6-(2-methoxyphenyl)pyridazin-3(2H)-one, for their juvenile hormone-like activity. These compounds showed potential in controlling agricultural pests, suggesting a significant application in pest management (Miyake & Oguia, 1992).
Pharmaceutical Applications
Dundar et al. (2019) synthesized and evaluated several derivatives of 6-(2-methoxyphenyl)pyridazin-3(2H)-one for their ability to inhibit enzymes related to Alzheimer's disease. This study highlights the potential of these compounds in developing treatments for neurological conditions (Dundar et al., 2019).
Mechanism of Action
The mechanism of action of pyridazinone derivatives is diverse and depends on the specific derivative and its biological target. For instance, some pyridazinone derivatives have been found to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the hydrolysis of acetylcholine, a significant neurotransmitter for regulation of cognition .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-8(10)9-6-7-11(14)13-12-9/h2-7H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAXLMOUJSXNST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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